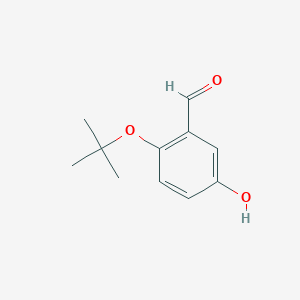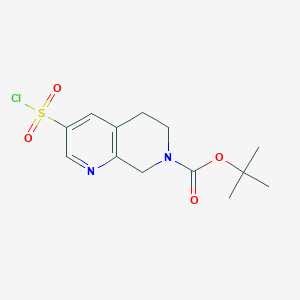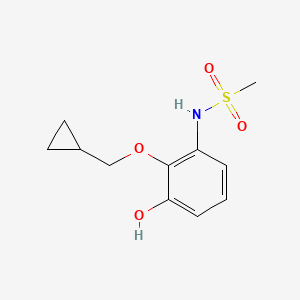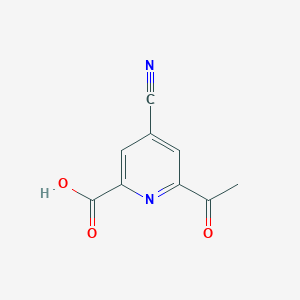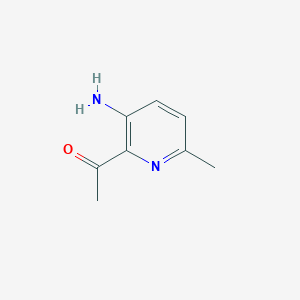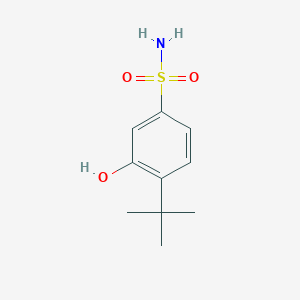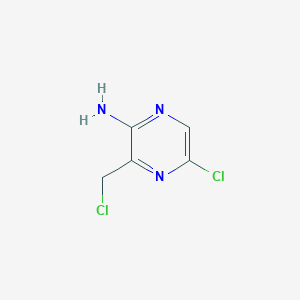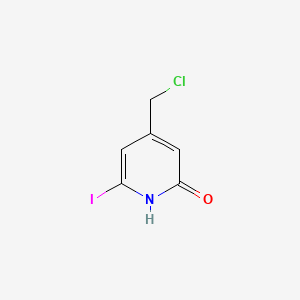
4-(Chloromethyl)-6-iodopyridin-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethyl)-6-iodopyridin-2-OL is a heterocyclic organic compound that features both chlorine and iodine substituents on a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-6-iodopyridin-2-OL typically involves halogenation reactions. One common method includes the iodination of 4-(Chloromethyl)pyridin-2-OL using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Chloromethyl)-6-iodopyridin-2-OL can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under basic conditions.
Coupling Reactions: The iodine atom can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate in acidic or neutral medium.
Coupling Reactions: Palladium catalysts in the presence of a base like potassium phosphate and an organic solvent such as toluene.
Major Products Formed:
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Pyridin-2-one derivatives.
Coupling Reactions: Biaryl compounds.
Aplicaciones Científicas De Investigación
4-(Chloromethyl)-6-iodopyridin-2-OL has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(Chloromethyl)-6-iodopyridin-2-OL largely depends on its interaction with biological targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The presence of halogen atoms can enhance its binding affinity through halogen bonding interactions . Additionally, the compound can modulate signaling pathways by interacting with specific receptors or proteins involved in cellular processes .
Comparación Con Compuestos Similares
4-(Chloromethyl)pyridin-2-OL: Lacks the iodine substituent, making it less versatile in coupling reactions.
6-Iodopyridin-2-OL: Lacks the chloromethyl group, reducing its reactivity in nucleophilic substitution reactions.
4-(Bromomethyl)-6-iodopyridin-2-OL: Similar structure but with bromine instead of chlorine, which may alter its reactivity and biological activity.
Uniqueness: 4-(Chloromethyl)-6-iodopyridin-2-OL is unique due to the presence of both chlorine and iodine substituents, which confer distinct reactivity patterns and potential for diverse chemical transformations. This dual functionality makes it a valuable intermediate in organic synthesis and a promising candidate for drug development .
Propiedades
Fórmula molecular |
C6H5ClINO |
|---|---|
Peso molecular |
269.47 g/mol |
Nombre IUPAC |
4-(chloromethyl)-6-iodo-1H-pyridin-2-one |
InChI |
InChI=1S/C6H5ClINO/c7-3-4-1-5(8)9-6(10)2-4/h1-2H,3H2,(H,9,10) |
Clave InChI |
PMDPKJJEZZEHER-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(NC1=O)I)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


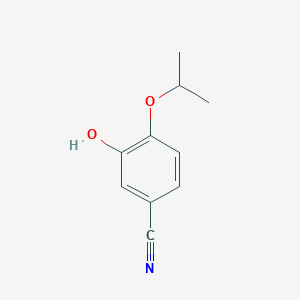
![2-Chloro-6,7-dihydro-4H-pyrano[3,4-D][1,3]oxazole](/img/structure/B14847644.png)
